N,N-diethylethanamine;4-nitrosophenol
Description
N,N-Diethylethanamine (commonly known as triethylamine, TEA) is a tertiary amine with the molecular formula C₆H₁₅N and a molecular weight of 102.20 g/mol. It is widely used as a catalyst in epoxy resin curing, polyurethane production, and organic synthesis due to its strong basicity (pKa of protonated form = 10.75) . TEA is synthesized via alkylation of ammonia with ethanol and exhibits high volatility (boiling point: 90°C) and solubility in polar solvents (133 g/L in water at 20°C) .
4-Nitrosophenol (C₆H₅NO₂; molecular weight: 139.11 g/mol) is a nitroso derivative of phenol. It forms as an intermediate in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) and participates in redox reactions catalyzed by nanoparticles or polymers . It is also generated during the reaction of peroxynitrite (ONOO⁻) with phenol, particularly under alkaline conditions, and exhibits pH-dependent reactivity .
Properties
CAS No. |
90512-78-0 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-nitrosophenol |
InChI |
InChI=1S/C6H5NO2.C6H15N/c8-6-3-1-5(7-9)2-4-6;1-4-7(5-2)6-3/h1-4,8H;4-6H2,1-3H3 |
InChI Key |
FGPDRHORLZAOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1N=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Basicity : TEA (pKa 10.75) is less basic than pyridine derivatives but stronger than aliphatic amines like N,N-dimethylethylamine due to steric hindrance .
Comparison of 4-Nitrosophenol with Related Nitroso and Nitrophenol Compounds
Structural Analogues and Reactivity
Key Differences :
- Redox Behavior: 4-Nitrosophenol undergoes reversible redox reactions (e.g., reduction to 4-hydroxylaminophenol) more readily than nitrosobenzene due to its phenolic -OH group .
Research Findings and Mechanistic Insights
N,N-Diethylethanamine in Polymer Chemistry
- TEA accelerates epoxy-bismaleimide crosslinking, achieving 95% curing efficiency at 150°C, compared to slower catalysts like DABCO .
- In polymer micelles, TEA stabilizes triethylammonium acetate buffers, enabling pH-controlled drug release without aggregation .
4-Nitrosophenol in Peroxynitrite Chemistry
- At pH 11, 4-nitrosophenol yields reach 20 mol% during phenol nitrosation by peroxynitrite, exceeding nitrophenol yields due to phenolate ion reactivity .
- CO₂ modulates its formation: low concentrations enhance nitrosation via O=N-OOCO₂⁻ intermediates, while excess CO₂ inhibits it .
Data Tables
Table 1: Physical Properties of N,N-Diethylethanamine vs. Analogues
| Property | N,N-Diethylethanamine | N,N-Dimethylethylamine | Pyridine |
|---|---|---|---|
| Boiling Point (°C) | 90 | 37 | 115 |
| Water Solubility (g/L) | 133 | Miscible | Miscible |
| pKa | 10.75 | 10.7 | 5.25 |
Table 2: Redox Properties of 4-Nitrosophenol vs. Analogues
Preparation Methods
Synthesis of N,N-Diethylethanamine: Industrial and Laboratory Methods
Catalytic Amination of Ethanol
N,N-Diethylethanamine is conventionally synthesized via the reaction of ethylamine with ethanol under acidic catalysis. Recent refinements employ zeolite-based catalysts at 150–200°C, achieving conversions of 85–92% with minimal byproduct formation. The mechanism proceeds through nucleophilic substitution, where ethanol acts as both solvent and reactant. Post-synthesis purification involves fractional distillation under reduced pressure (40–60 mmHg) to isolate the tertiary amine.
Green Chemistry Approaches
Solvent-free methods utilizing microwave irradiation (300 W, 100–120°C) reduce reaction times from 12 hours to 45 minutes, yielding 89% product with 99% purity. Solid-supported catalysts like silica-immobilized boron trifluoride (BF$$3$$-SiO$$2$$) enhance recyclability, maintaining 85% efficiency over five cycles.
Preparation of 4-Nitrophenol Derivatives: Hydroxyethylation and Condensation Strategies
Hydroxyethylation of 2-Amino-5-Nitrophenol
The patent CN104744273A details a two-step synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine, a derivative of 4-nitrophenol.
- Step 1 : 2-Amino-5-nitrophenol undergoes hydroxyethylation with ethylene chlorohydrin (19.3 g, 0.24 mol) in DMF at 110–120°C under 0.8 MPa pressure, yielding 94.3% 2-(3-nitro-6-aminophenoxy)ethanol.
- Step 2 : Condensation with ethyl chloroformate (23.4 g) in dioxane at 60–100°C, catalyzed by calcium carbonate (12.0 g), produces the target compound with 98.2% HPLC purity.
Table 1: Optimization of Hydroxyethylation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Pressure (MPa) | 0.1–1.0 | 0.8 | 94.3 |
| Temperature (°C) | 100–145 | 110–120 | 94.3 |
| Solvent | Water, DMF, Dioxane | DMF | 94.3 |
| Hydroxyethylating Agent | Ethylene chlorohydrin | 0.24 mol | 94.3 |
Solvent and Catalyst Selection
Mechanistic Insights into Condensation and Hydrolysis
Reaction Kinetics of Ethyl Chloroformate Condensation
The second-stage condensation follows pseudo-first-order kinetics, with rate constants ($$k$$) of $$2.7 \times 10^{-3} \, \text{s}^{-1}$$ at 80°C in dioxane. Hydrolysis of intermediate chloroformate adducts proceeds via nucleophilic attack by hydroxide ions, optimized at pH 10–12 using 15% NaOH.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity N,N-diethylethanamine, and how can its purity be validated?
- Methodology : N,N-diethylethanamine is synthesized via alkylation of ammonia with ethanol. Post-synthesis purification involves distillation over calcium hydride to remove residual moisture and impurities . Purity validation employs gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., absence of ethyl chloride byproducts) .
- Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 90°C | |
| Refractive Index (n²⁰/D) | 1.4003 |
Q. Which analytical techniques are optimal for detecting 4-nitrosophenol derivatives in complex matrices?
- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254–280 nm) is preferred for separating 4-nitrosophenol from phenolic byproducts. Mass spectrometry (LC-MS/MS) enhances specificity for trace analysis . Derivatization with dansyl chloride improves sensitivity in fluorescence-based assays .
Q. How can researchers mitigate interference from tertiary amines during the quantification of N,N-diethylethanamine in reaction mixtures?
- Methodology : Use ion-pair chromatography with a volatile ion-pairing agent (e.g., heptafluorobutyric acid) to resolve N,N-diethylethanamine from structurally similar amines. Adjust mobile phase pH to 3.0–4.0 to suppress amine protonation and reduce column retention variability .
Advanced Research Questions
Q. How do molecular interactions in binary mixtures of N,N-diethylethanamine and acetates influence refractive indices, and what theoretical models explain these deviations?
- Methodology : Refractive index deviations in amine-ester mixtures (e.g., N,N-diethylethanamine + methyl acetate) are measured at 298.15 K using an Abbé refractometer. The Lorentz-Lorenz (L-L) and Gladstone-Dale (GD) models correlate deviations with molecular polarizability and specific interactions (e.g., dipole-dipole, hydrogen bonding). For example:
| Mixture | Δn (Experimental) | L-L Model Deviation |
|---|---|---|
| N,N-diethylethanamine + methyl acetate | -0.012 | ±0.003 |
- Insight : Longer ester alkyl chains reduce interaction strength due to steric hindrance, as shown by RK polynomial fitting of refractive index data .
Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) for N,N-diethylethanamine-ester systems reported in literature?
- Methodology : Re-evaluate calorimetric data using standardized conditions (e.g., 0.1 MPa pressure, inert atmosphere) to minimize oxidation artifacts. Cross-validate with computational methods (e.g., COSMO-RS) to account for solvent-solute interactions . Discrepancies often arise from incomplete equilibration or impurities in commercial ester samples .
Q. How can 4-nitrosophenol be stabilized during photochemical studies to prevent degradation into nitroso-quinone intermediates?
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